molecular formula C10H25N3 B047261 3,3'-Iminobis(N,N-dimethylpropylamine) CAS No. 6711-48-4

3,3'-Iminobis(N,N-dimethylpropylamine)

Cat. No.: B047261
CAS No.: 6711-48-4
M. Wt: 187.33 g/mol
InChI Key: BXYVQNNEFZOBOZ-UHFFFAOYSA-N
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Description

Bis-(dimethylaminopropyl)amine, also known as 3,3’-iminobis(N,N-dimethylpropylamine), is an organic compound with the molecular formula C10H25N3. It is a tertiary amine characterized by the presence of two dimethylaminopropyl groups attached to a central nitrogen atom. This compound is commonly used in various industrial and chemical applications due to its unique properties.

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of various compounds, indicating that it likely interacts with a broad range of molecular targets .

Mode of Action

It is known to be used in the synthesis of dimeric quaternary alkylammonium conjugates of sterols . This suggests that it may interact with its targets through the formation of covalent bonds during chemical reactions.

Biochemical Pathways

It is used in the synthesis of a novel class of anticancer agents called antracenylisoxazole lexitropsin conjugates . This suggests that it may play a role in the biochemical pathways related to cancer cell proliferation and survival.

Result of Action

It is part of a group of stabilizers (hindered amino stabilizers) that prevent the thermo-oxidative degradation of polypropylene . This suggests that it may have a stabilizing effect on certain types of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis-(dimethylaminopropyl)amine can be synthesized through the continuous reaction of 3-(N,N-dimethylamino)propylamine in the presence of a heterogeneous catalyst. The reaction is typically carried out in a reaction column with a temperature range of 100 to 200°C and an absolute pressure range from 0 to 20 bar . The reaction column is designed with multiple theoretical plates to enhance the conversion efficiency.

Industrial Production Methods: In industrial settings, the production of bis-(dimethylaminopropyl)amine involves the use of advanced reaction columns that facilitate the continuous conversion of 3-(N,N-dimethylamino)propylamine. The process is optimized to achieve high yields and purity levels, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bis-(dimethylaminopropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

Bis-(dimethylaminopropyl)amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Bis-(dimethylaminopropyl)amine is unique due to its specific structure, which provides a balance of reactivity and stability. Its ability to form stable intermediates in various reactions makes it a versatile reagent in both laboratory and industrial settings .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYVQNNEFZOBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044974
Record name N'-[3-(Dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Molecular Weight

187.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl-
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CAS No.

6711-48-4
Record name 3,3′-Iminobis(N,N-dimethylpropylamine)
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Record name Tetramethyldipropylenetriamine
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Record name Bis-(dimethylaminopropyl)amine
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Record name 1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl-
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Record name N'-[3-(Dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Record name N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Record name N'-(3-(DIMETHYLAMINO)PROPYL)-N,N-DIMETHYL-1,3-PROPANEDIAMINE
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Synthesis routes and methods

Procedure details

GB-A 1,157,637, GB-A 1,157,638 and GB-A 1,157,639 disclose the reaction of 2-methylglutarodinitrile with diethylamine in the presence of hydrogen and palladium on barium sulfate or preferably palladium on carbon to form 5-diethylamino-2-methylvaleronitrile. Despite the long reaction time and a diethylamine excess of 200 mol % no tetraethyl derivative was found, although the diethylamino group reacts not only with the nitrile groups in position 5 but also with that in position 1 (ratio 4 to 1). DE-A 3,935,641 describes the synthesis of a secondary amine over a palladium catalyst. The reaction of dimethylaminopropionitrile takes place in this case with itself under hydrogenating conditions to form bis(3-dimethylaminopropyl)amine. The formation of a tertiary amine is achieved only when a spinel is used as support material which is considerably expensive to produce, and the yield is not more than 58%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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